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molecular formula C9H7BrN2O B1525801 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 866545-96-2

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No. B1525801
M. Wt: 239.07 g/mol
InChI Key: AYSQNMFURHMHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906648B2

Procedure details

To a stirring solution of aluminum chloride (6.77 g, 50.75 mmol) suspended in anhydrous CH2Cl2 (100 mL) under N2 was added 5-bromo-1H-pyrrolo[2,3-b]pyridine (2.00 g, 10.15 mmol). The reaction solution was stirred for 1 hour at ambient temperature whereupon acetyl chloride (3.61 mL, 50.75 mmol) was added dropwise and the resulting solution was stirred for 5 more hours. The reaction was cooled to 0° C. in an ice bath and quenched carefully by addition of MeOH until the solution became clear. The reaction was concentrated under vacuum. H2O was added and 1 N NaOH was added dropwise until the pH=4. The product was extracted into ethyl acetate and the organic layer was washed with a saturated solution of sodium potassium tartrate to remove any remaining aluminum salts. The organic layer was dried over Na2SO4 and concentrated under vacuum. The material was redissolved in ethyl, acetate and filtered through a bed of silica gel. The filtrate was concentrated to afford the title compound as an orange solid (2.25 g, 93% yield). 1H NMR (500 MHz, d6-DMSO) δ 12.70 (br s, 1H), 8.56 (d, J=2.5 Hz, 1H), 8.55 (s, 1H), 8.40 (d, J=2.5 Hz, 1H), 2.46 (s, 3H). MS: m/z 238.9/240.9 (M+H+).
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.61 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:7]=[C:8]2[CH:14]=[CH:13][NH:12][C:9]2=[N:10][CH:11]=1.[C:15](Cl)(=[O:17])[CH3:16]>C(Cl)Cl>[Br:5][C:6]1[CH:7]=[C:8]2[C:14]([C:15](=[O:17])[CH3:16])=[CH:13][NH:12][C:9]2=[N:10][CH:11]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
6.77 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC=C2
Step Three
Name
Quantity
3.61 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 5 more hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
quenched carefully by addition of MeOH until the solution
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under vacuum
ADDITION
Type
ADDITION
Details
H2O was added
ADDITION
Type
ADDITION
Details
1 N NaOH was added dropwise until the pH=4
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with a saturated solution of sodium potassium tartrate
CUSTOM
Type
CUSTOM
Details
to remove any remaining aluminum salts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The material was redissolved in ethyl
FILTRATION
Type
FILTRATION
Details
acetate and filtered through a bed of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC=C2C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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